molecular formula C30H48O7 B150099 Cucurbitacine IIb CAS No. 50298-90-3

Cucurbitacine IIb

Numéro de catalogue B150099
Numéro CAS: 50298-90-3
Poids moléculaire: 520.7 g/mol
Clé InChI: VVBWBGOEAVGFTN-BLGDFNBKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cucurbitacin IIb is a triterpene compound that is found in plants of the Cucurbitaceae family. It has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the development of new drugs.

Applications De Recherche Scientifique

Activité anticancéreuse

Les cucurbitacines, y compris CuIIb, sont connues pour interagir avec une variété de cibles cellulaires reconnues afin d'entraver la croissance des cellules cancéreuses . Elles inhibent la croissance des cellules tumorales par induction de l'apoptose, l'arrêt du cycle cellulaire, l'anti-métastase et l'anti-angiogenèse . Ces composés sont à l'étude pour leur potentiel à inverser la résistance au traitement des cellules cancéreuses .

Activité anti-inflammatoire

CuIIb s'est avéré présenter une activité anti-inflammatoire . Une étude a exploré l'activité anti-inflammatoire de CuIIb dans les lymphocytes activés par un mitogène isolés des ganglions lymphatiques mésentériques de souris . Les résultats ont montré que CuIIb inhibait la prolifération de ces lymphocytes activés de manière dépendante du temps et de la dose .

Propriétés analgésiques

Les cucurbitacines, y compris CuIIb, sont importantes pour leurs propriétés analgésiques . Elles pourraient potentiellement être utilisées dans le développement de médicaments pour la gestion de la douleur .

Propriétés antimicrobiennes

Les cucurbitacines se sont avérées présenter des propriétés antimicrobiennes <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v

Mécanisme D'action

Target of Action

Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .

Mode of Action

CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .

Biochemical Pathways

CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .

Pharmacokinetics

The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .

Result of Action

The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .

Action Environment

It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .

Analyse Biochimique

Biochemical Properties

Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Cucurbitacin IIb acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, Cucurbitacin IIb modulates the PI3K/Akt pathway, contributing to its anticancer activity .

Cellular Effects

Cucurbitacin IIb exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, Cucurbitacin IIb causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, Cucurbitacin IIb influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cucurbitacin IIb involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . Cucurbitacin IIb also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cucurbitacin IIb change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that Cucurbitacin IIb can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of Cucurbitacin IIb vary with different dosages in animal models. At lower doses, Cucurbitacin IIb exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of Cucurbitacin IIb while minimizing its toxicity.

Metabolic Pathways

Cucurbitacin IIb is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity

Transport and Distribution

Cucurbitacin IIb is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of Cucurbitacin IIb is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of Cucurbitacin IIb plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Cucurbitacin IIb may also undergo post-translational modifications that direct it to specific compartments or organelles

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Cucurbitacin IIb can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 2-(4-methoxyphenyl)acetate", "Methyl 2-(4-hydroxyphenyl)acetate", "Methyl 2-(4-methylbenzoyl)acetate", "Ethyl 2-(4-methoxyphenyl)acetate", "Ethyl 2-(4-hydroxyphenyl)acetate", "Ethyl 2-(4-methylbenzoyl)acetate", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium methoxide", "Hydrogen peroxide", "Palladium on carbon", "Acetic anhydride", "Pyridine", "Triethylamine", "Bromine", "Methanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Methyl 2-(4-methoxyphenyl)acetate is converted to methyl 2-(4-hydroxyphenyl)acetate by treatment with methanesulfonic acid and sodium hydroxide.", "Step 2: Methyl 2-(4-hydroxyphenyl)acetate is reduced to methyl 2-(4-methylbenzoyl)acetate using sodium borohydride.", "Step 3: Ethyl 2-(4-methoxyphenyl)acetate is converted to ethyl 2-(4-hydroxyphenyl)acetate using sodium methoxide.", "Step 4: Ethyl 2-(4-hydroxyphenyl)acetate is oxidized to ethyl 2-(4-methylbenzoyl)acetate using hydrogen peroxide and palladium on carbon.", "Step 5: Methyl 2-(4-methylbenzoyl)acetate and ethyl 2-(4-methylbenzoyl)acetate are reacted with acetic anhydride and pyridine to form the corresponding diacetyl derivatives.", "Step 6: The diacetyl derivatives are treated with triethylamine and bromine to form the corresponding dibromo compounds.", "Step 7: The dibromo compounds are cyclized in methanol to form the desired Cucurbitacin IIb product.", "Step 8: The product is purified using a combination of diethyl ether, chloroform, acetonitrile, and water." ] }

Numéro CAS

50298-90-3

Formule moléculaire

C30H48O7

Poids moléculaire

520.7 g/mol

Nom IUPAC

(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1

Clé InChI

VVBWBGOEAVGFTN-BLGDFNBKSA-N

SMILES isomérique

C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O

SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C

SMILES canonique

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C

Synonymes

23,24-dihydrocucurbitacin F
hemslecin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin IIb
Reactant of Route 2
Cucurbitacin IIb
Reactant of Route 3
Cucurbitacin IIb
Reactant of Route 4
Cucurbitacin IIb
Reactant of Route 5
Cucurbitacin IIb
Reactant of Route 6
Cucurbitacin IIb

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.